molecular formula C17H23ClN2O8S B039431 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid CAS No. 122665-73-0

4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid

Cat. No.: B039431
CAS No.: 122665-73-0
M. Wt: 450.9 g/mol
InChI Key: QVWYCTGTGHDWFQ-AWEZNQCLSA-N
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Description

Camellioside A (CMDA) is a natural compound isolated from Camellia japonica, a flowering plant with cosmeceutical properties. It has drawn scientific interest due to its potential effects against UVA-induced photoaging in skin cells (HaCaT keratinocytes) .

Preparation Methods

CMDA can be synthesized and characterized using specific methods. One approach involves incorporating CMDA into oligodeoxynucleotides (ODNs) at defined sites. The latter compounds facilitate the incorporation of N6-CMDA and N4-CMDC into ODNs . industrial-scale production methods may vary, and further research is needed to explore large-scale synthesis.

Chemical Reactions Analysis

CMDA likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific synthetic route. Major products formed from these reactions would also vary based on the reaction type.

Scientific Research Applications

CMDA’s applications extend across different fields:

    Cosmeceuticals: Due to its origin from , CMDA may find use in skincare products, especially those targeting photoaging.

    Biological Research: CMDA could serve as a tool for studying cellular responses to UVA radiation and potential protective mechanisms.

    Medicine: Investigating CMDA’s effects on skin health, wound healing, or other therapeutic applications is essential.

    Industry: CMDA might be incorporated into cosmetic formulations or explored for other industrial purposes.

Mechanism of Action

The exact mechanism by which CMDA exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways related to skin health and photoaging. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While CMDA is unique due to its specific source (Camellia japonica), other saponins and triterpenes exist. Some similar compounds include ginsenosides (from ginseng), asiaticoside (from Centella asiatica), and glycyrrhizin (from licorice). Comparing CMDA to these compounds can highlight its distinct properties.

Properties

IUPAC Name

(2S)-2-[[4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWYCTGTGHDWFQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153674
Record name 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122665-73-0
Record name 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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